Sodium hexachloropalladate(IV) hydrate

Beschreibung

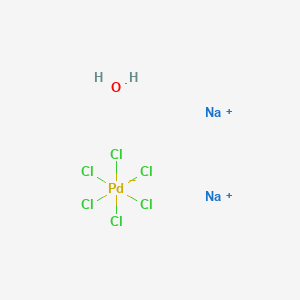

Structure

2D Structure

Eigenschaften

IUPAC Name |

disodium;hexachloropalladium(2-);hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.2Na.H2O.Pd/h6*1H;;;1H2;/q;;;;;;2*+1;;+4/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJVDDFHVUPJJKZ-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Na+].[Na+].Cl[Pd-2](Cl)(Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6H2Na2OPd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Sodium Hexachloropalladate Iv Hydrate and Analogous Species

Preparative Routes from Palladium(II) Precursors

The synthesis of palladium(IV) compounds frequently begins with more stable and readily available palladium(II) materials. The core of these methods involves the two-electron oxidation of the Pd(II) center to the Pd(IV) state.

Controlled Oxidation Strategies

The oxidation from Pd(II) to Pd(IV) is a key step that can be achieved using various oxidizing agents. The selection of the oxidant is crucial to ensure the desired transformation without causing unwanted side reactions. Research has shown that hypervalent iodine reagents, such as PhI(OAc)₂, can effectively facilitate this oxidation. nih.govresearchgate.net The process is often part of a catalytic cycle where the Pd(II) catalyst is regenerated after a reductive elimination step from the Pd(IV) intermediate. nih.govcaltech.edu

The mechanism of oxidation can be complex. For instance, density functional theory (DFT) calculations have shown that with certain hypervalent iodine reagents, the process involves the coordination of the oxidant to the Pd(II) center, followed by a structural rearrangement that facilitates the electron transfer, formally creating a Pd(IV) species. researchgate.net The choice of ligands attached to the palladium center and the reaction solvent can significantly influence the feasibility and outcome of the oxidation. nih.govacs.org For example, the use of N-Fluoro-2,4,6-trimethylpyridinium salt as an oxidant in an acetic acid solvent has been shown to yield Pd(IV) species from Pd(II) precursors. nih.gov

Reaction with Chlorine and Chloride Salts

A direct and effective method for preparing hexachloropalladate(IV) salts involves the use of elemental chlorine as the oxidant. scribd.com In this approach, a palladium(II) compound, such as palladium(II) chloride (PdCl₂), is treated with chlorine gas in the presence of a solution containing a suitable chloride salt, like sodium chloride (NaCl). wikipedia.orggoogle.com

The fundamental reaction sequence can be described as follows:

Metallic palladium is first dissolved in aqua regia or a mixture of hydrochloric acid and an oxidizing agent to form a tetrachloropalladate(II) solution, such as H₂[PdCl₄] or Na₂[PdCl₄]. google.comgloballcadataaccess.org

Chlorine gas is then introduced into the solution. scribd.com The chlorine oxidizes the palladium(II) complex to the hexachloropalladate(IV) state. google.com

[PdCl₄]²⁻ + Cl₂ → [PdCl₆]²⁻

This process can also start from metallic palladium, where it is treated with chlorine and an aqueous solution of a chloride salt. google.com The initially formed tetrachloropalladate is immediately oxidized to hexachloropalladate by the chlorine. google.com The resulting hexachloropalladate can then react with more metallic palladium to generate more tetrachloropalladate, which continues the cycle until the metal is consumed. google.com Oxidizing agents like sodium chlorate (B79027) or hypochlorite (B82951) can also be used to generate the necessary chlorine in situ. goldrefiningforum.com

Precipitation-Based Isolation and Purity Considerations for Palladium(IV) Compounds

Once the hexachloropalladate(IV) anion is formed in solution, it can be isolated as a solid salt through precipitation. The choice of cation and reaction conditions are critical for achieving high purity and yield. Ammonium (B1175870) hexachloropalladate, (NH₄)₂PdCl₆, serves as a well-studied analogue for understanding the precipitation process. jmmab.com The existence of palladium in the +4 oxidation state is essential for successful precipitation with salts like ammonium chloride. jmmab.com

The precipitation is typically fast, with complete isolation achievable within 30 minutes under optimal conditions. jmmab.com Key parameters influencing the precipitation and purity include temperature, reaction time, and the molar ratio of the precipitating agent to the palladium compound. jmmab.com For instance, studies on precipitating (NH₄)₂PdCl₆ have demonstrated that a high molar ratio of NH₄Cl to Pd(IV) is effective. jmmab.com It is possible to achieve selective precipitation of the palladium(IV) compound even in the presence of other metal ions, such as Zn(II). jmmab.com The purity of the final product can be very high, with studies reporting purities exceeding 99.9%. jmmab.com The precipitate, often appearing as brick-red crystals for the ammonium salt, can be filtered and washed to remove any soluble impurities. scribd.comgoldrefiningforum.com

| Parameter | Optimal Condition for (NH₄)₂PdCl₆ Precipitation | Finding |

| Molar Ratio | 30:1 (NH₄Cl to Pd(IV)) | Ensures complete precipitation. jmmab.com |

| Temperature | 60°C | Facilitates the reaction for real leaching solutions. jmmab.com |

| Time | 30 minutes | Allows for rapid and complete precipitation. jmmab.com |

| Purity | >99.9% | High purity is achievable through selective precipitation. jmmab.com |

Exploration of Hydrothermal and Sol-Gel Techniques for Palladium(IV) Systems

Beyond traditional solution-based chemistry, hydrothermal and sol-gel methods are being explored for synthesizing palladium-containing materials, including those with palladium in the +4 oxidation state. These techniques offer control over particle size, morphology, and crystallinity. youtube.com

Hydrothermal synthesis involves chemical reactions in aqueous solutions at elevated temperatures and pressures within a sealed vessel called an autoclave. youtube.comyoutube.com This method is ideal for producing fine, high-purity nanopowders with a narrow particle size distribution. youtube.com The process typically involves the hydrolysis of hydrated metal ions to metal hydroxides, which then dehydrate and precipitate as metal oxides. nih.gov While direct synthesis of sodium hexachloropalladate(IV) hydrate (B1144303) via this method is not widely reported, the technique has been successfully used to create other palladium nanomaterials, such as palladium nitrides (PdNₓ) and palladium polyhedrons, demonstrating its capability to handle palladium chemistry under these conditions. rsc.orgacs.org

Sol-gel techniques provide a low-temperature route to creating homogeneous ceramic or vitreous materials. nih.gov The process involves the hydrolysis and condensation of molecular precursors (the "sol") to form an integrated network within a liquid phase (the "gel"). nih.gov This method has been employed to deposit palladium particles onto various supports, often for catalytic applications. researchgate.netresearchgate.net For example, palladium(0) has been homogeneously deposited into sol-gel-derived materials. acs.org While typically used for oxides or metallic nanoparticles, the versatility of the sol-gel process allows for the incorporation of various elements, suggesting potential for developing routes to complex palladium(IV) systems. nih.govresearchgate.net

Ligand-Supported Synthetic Approaches for Stabilizing Palladium(IV) Centers

The Pd(IV) oxidation state can be transient and prone to reductive elimination. nih.gov Consequently, the use of supporting ligands is a critical strategy for stabilizing Pd(IV) centers, enabling their isolation and characterization. acs.orgnih.gov The electronic and steric properties of the ligand are paramount in preventing the decomposition of the Pd(IV) complex. nih.gov

A variety of ligand types have been successfully employed:

Pincer Ligands: These ligands bind to the metal center in a tridentate, meridional fashion, providing significant steric bulk and electronic stabilization that can support a Pd(IV) species. nih.gov

Facial Tridentate Ligands: Ligands designed to coordinate in a facial manner, such as those with NNN or NNC donor atoms, have been shown to form stable Pd(IV) complexes that are resistant to reductive elimination for extended periods at room temperature. acs.org

Phosphine (B1218219) Ligands: Electron-rich and sterically demanding phosphine ligands, such as certain biaryl phosphines, are well-known for their ability to stabilize various palladium oxidation states and are used in catalytic cycles involving Pd(IV) intermediates. acs.orgnih.gov

N-Heterocyclic Carbenes (NHCs): Cyclic (alkyl)(amino)carbenes (CAACs), a class of NHCs, are particularly effective due to their strong σ-donating and π-accepting properties, which can stabilize low-valent and reactive metal centers, including palladium complexes. wikipedia.org

The role of the ligand extends beyond simple stabilization; it can also direct the reactivity of the Pd(IV) center, influencing outcomes in catalytic processes like C-H bond functionalization. acs.orgnih.gov

Advanced Characterization Techniques for Probing the Structure and Composition of Sodium Hexachloropalladate Iv Hydrate

Hydration State Determination and its Structural Impact

The precise determination of the hydration state, which is the number of water molecules of crystallization, is a critical aspect of the characterization of sodium hexachloropalladate(IV) hydrate (B1144303). The presence of these water molecules and their specific arrangement within the crystal lattice can significantly influence the compound's structural and chemical properties. Advanced analytical techniques are employed to quantify the hydration state and elucidate its impact on the crystal structure.

Techniques for Hydration State Determination

Several analytical methods are utilized to determine the number of water molecules in a hydrated salt.

Thermogravimetric Analysis (TGA): This technique is paramount for determining the water content by measuring the change in mass of a sample as it is heated at a controlled rate. For sodium hexachloropalladate(IV) hydrate, a TGA experiment would reveal a distinct mass loss step corresponding to the removal of water molecules. The temperature at which this dehydration occurs provides insight into the stability of the hydrate. Historical patent literature suggests that the hydrate of sodium hexachloropalladate(IV) is unstable and loses water upon heating. google.com A patent from 1963 identified a hydrate of sodium hexachloropalladate which, upon drying at 105°C, evolved chlorine and converted to sodium tetrachloropalladate. google.com This indicates that dehydration is coupled with a decomposition of the palladium(IV) complex.

A typical TGA profile for a hydrated salt would show a weight loss corresponding to the stoichiometric number of water molecules. The following table represents hypothetical TGA data for a dihydrate form of sodium hexachloropalladate(IV), illustrating the expected mass loss.

| Temperature Range (°C) | Mass Loss (%) | Assignment |

| 80 - 120 | ~8.96% | Loss of 2 moles of H₂O |

| > 120 | > 8.96% | Decomposition with loss of Cl₂ |

Note: This data is illustrative. The actual decomposition temperature and mass loss may vary.

Differential Scanning Calorimetry (DSC): DSC is often used in conjunction with TGA. It measures the heat flow to or from a sample as a function of temperature. The dehydration of a hydrate is an endothermic process, which would be observed as a peak in the DSC curve, corroborating the mass loss seen in the TGA.

Karl Fischer Titration: This is a highly sensitive and specific method for the quantitative determination of water content. It would provide a precise measure of the percentage of water in a sample of this compound, from which the stoichiometric number of water molecules can be calculated.

Structural Impact of Hydration

The table below illustrates the kind of crystallographic data that would be obtained from an SCXRD experiment, using hypothetical values for a dihydrate form.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 9.2 |

| c (Å) | 10.1 |

| β (°) | 95.5 |

| Volume (ų) | 785 |

| Z | 2 |

Note: This data is hypothetical and serves to illustrate the type of information provided by SCXRD.

Powder X-ray Diffraction (PXRD): PXRD is a powerful tool for identifying crystalline phases and can be used to monitor changes in the crystal structure upon hydration or dehydration. The PXRD pattern of the hydrated form of sodium hexachloropalladate(IV) would be distinctly different from that of the anhydrous form. The positions and intensities of the diffraction peaks are sensitive to the arrangement of atoms in the crystal lattice, which is altered by the presence of water molecules.

Vibrational Spectroscopy (FTIR and Raman): Infrared (IR) and Raman spectroscopy are sensitive to the vibrations of molecules and can provide information about the presence and bonding environment of water molecules. In the IR spectrum of this compound, characteristic bands for the stretching and bending vibrations of water molecules would be observed, typically in the regions of 3500-3200 cm⁻¹ and 1630-1600 cm⁻¹, respectively. The positions and shapes of these bands can give clues about the strength of the hydrogen bonding involving the water molecules.

Fundamental Reactivity and Mechanistic Studies of Hexachloropalladate Iv Species

Ligand Exchange Kinetics and Equilibria in Aqueous Media

The hexachloropalladate(IV) ion, [PdCl₆]²⁻, is a kinetically robust octahedral complex. In aqueous media, it undergoes slow, stepwise ligand exchange reactions where chloride ligands are replaced by water molecules, a process known as aquation. The stability and reactivity of the complex are significantly influenced by the surrounding medium and conditions.

The initial step in the hydrolysis of the [PdCl₆]²⁻ complex is the dissociation of a chloride ligand to form the pentachloroaquapalladate(IV) species, [PdCl₅(H₂O)]⁻.

[PdCl₆]²⁻ + H₂O ⇌ [PdCl₅(H₂O)]⁻ + Cl⁻

This equilibrium is the first of a series of potential substitution reactions. The kinetics of these ligand exchange processes are fundamental to understanding how the active catalytic species might be formed or modified in solution. The rate of such substitution reactions can be influenced by factors like the nature of the entering ligand and the solvent environment. ualberta.ca For instance, the rate of anation (the reverse reaction where a ligand replaces a coordinated water molecule) often shows little dependence on the specific nature of the incoming ligand, which is consistent with a dissociative mechanism where the rate-determining step is the cleavage of the palladium-water bond. ualberta.ca

Kinetic studies on related platinum(IV) complexes, which are often used as analogues, show that hydrolysis rates are measurable and provide insight into the stability of these high-oxidation-state species. researchgate.net While specific kinetic data for the complete aquation series of [PdCl₆]²⁻ is sparse, the general principles of ligand substitution in octahedral complexes suggest a multistep process with progressively faster substitution rates as more chloride ligands are replaced by water, due to the changing electronic properties of the complex. The mechanism of ligand exchange is crucial, as it can dictate the availability of coordination sites for substrate binding in a catalytic cycle. escholarship.org

Oxidative Addition and Reductive Elimination Pathways in Palladium(IV) Cycles

The Pd(II)/Pd(IV) catalytic cycle is a key mechanistic pathway in many palladium-catalyzed reactions, distinct from the more common Pd(0)/Pd(II) cycle. nih.govvander-lingen.nl This cycle is initiated by the oxidative addition of a substrate to a Pd(II) complex, which increases the oxidation state of palladium from +2 to +4. wikipedia.orgscispace.com For this to occur, the Pd(II) complex must be oxidized by a suitable reagent. rsc.org

Key Steps in the Pd(II)/Pd(IV) Cycle:

Oxidative Addition: A Pd(II) precursor reacts with an oxidizing agent and/or substrate to form an octahedral Pd(IV) intermediate. This step involves the formal increase of the metal's oxidation state and coordination number. wikipedia.orgwikipedia.org For example, an aryl halide can add to a Pd(II) center to form an aryl-Pd(IV)-halide species. scispace.com

Reductive Elimination: The Pd(IV) intermediate then undergoes reductive elimination , where two ligands on the palladium center couple and are expelled as the final product. wikipedia.orgumb.edu This process reduces the palladium's oxidation state back to +2, regenerating the catalyst for the next cycle. libretexts.org For reductive elimination to occur from a mononuclear complex, the ligands to be coupled must be in a cis position relative to each other. wikipedia.orglibretexts.org

| Process | Description | Change in Oxidation State | Change in Coordination Number | Typical Reactants/Products |

| Oxidative Addition | A substrate adds to the metal center, breaking a bond within the substrate and forming two new bonds to the metal. | Pd(II) → Pd(IV) | Increases by 2 | Substrate (e.g., R-X), Pd(II) complex |

| Reductive Elimination | Two cis-ligands on the metal center couple and are eliminated as a single molecule. | Pd(IV) → Pd(II) | Decreases by 2 | Product (e.g., R-R'), Pd(II) complex |

This pathway is particularly advantageous for reactions where the competing β-hydride elimination from a Pd(II) intermediate is problematic. Reductive elimination from a Pd(IV) center to form new C-C or C-heteroatom bonds is often faster than β-hydride elimination, enabling a broader range of coupling reactions. ku.edu

Nucleophilic Reactivity and Coupling Reactions Mediated by Palladium(IV)

Palladium(IV) complexes, being electron-deficient and in a high oxidation state, are electrophilic and susceptible to nucleophilic attack . nih.govnumberanalytics.com This reactivity is central to their role in mediating coupling reactions. Once a Pd(IV) intermediate is formed, typically containing one or more organic ligands, it can react with nucleophiles in several ways.

One proposed mechanism for bond formation involves the direct nucleophilic attack on a ligand coordinated to the Pd(IV) center. Alternatively, and more commonly invoked, is the reductive elimination of two ligands to form the final product. ku.edu In many C-C and C-heteroatom bond-forming reactions, the Pd(IV) intermediate facilitates the coupling of two groups that were brought together on the metal center. rsc.orgmdpi.com

For example, in C-H functionalization reactions, a Pd(II) species may first coordinate to a C-H bond. Subsequent oxidation to Pd(IV) creates a highly reactive intermediate that can undergo reductive elimination to form a new C-O, C-Cl, or C-C bond. nih.govnih.gov The choice of oxidant and ligands is crucial in directing the reaction toward the desired outcome. researchgate.net

Examples of Coupling Reactions Involving Pd(IV) Intermediates:

C-H Arylation: The coupling of arenes with aryl halides can proceed through a Pd(II)/Pd(IV) pathway. nih.gov

Alkene Difunctionalization: Reactions that add two functional groups across a double bond can be mediated by Pd(IV) intermediates, avoiding unwanted side reactions like β-hydride elimination. nih.gov

C-O and C-N Bond Formation: The reductive elimination from Pd(IV) intermediates is an effective way to form carbon-heteroatom bonds, which is a challenging transformation in many catalytic systems. nih.govresearchgate.net

The mechanism can sometimes involve an Sₙ2-type pathway where an external nucleophile attacks the carbon of a Pd-bound alkyl group, leading to inversion of stereochemistry. nih.gov This contrasts with inner-sphere reductive elimination, which typically proceeds with retention of stereochemistry. nih.gov

Intermediacy of Palladium(IV) in Catalytic Transformations

The involvement of palladium(IV) intermediates has been proposed in a wide array of catalytic transformations, offering alternative mechanistic pathways to the well-established Pd(0)/Pd(II) cycles. nih.govresearchgate.netresearchgate.net While isolating and characterizing these transient Pd(IV) species can be challenging due to their high reactivity, significant evidence supports their existence and crucial role in catalysis. rsc.orgresearchgate.net

Pd(II)/Pd(IV) catalytic cycles are particularly relevant in oxidation and cross-coupling reactions where an external oxidant is used. vander-lingen.nlnih.gov These cycles are often invoked in C-H functionalization reactions, where a Pd(II) catalyst activates a C-H bond, and an oxidant promotes the formation of a Pd(IV) intermediate, which then undergoes product-forming reductive elimination. nih.govrsc.org

Comparison of Pd(0)/Pd(II) and Pd(II)/Pd(IV) Catalytic Cycles:

| Feature | Pd(0)/Pd(II) Cycle | Pd(II)/Pd(IV) Cycle |

| Initial Step | Oxidative addition of R-X to a Pd(0) species. csbsju.edu | Oxidation of a Pd(II) species to Pd(IV). vander-lingen.nl |

| Key Intermediates | Pd(0) and Pd(II) complexes. | Pd(II) and Pd(IV) complexes. |

| Final Step | Reductive elimination from a Pd(II) complex to form the product and regenerate Pd(0). youtube.com | Reductive elimination from a Pd(IV) complex to form the product and regenerate Pd(II). researchgate.netnih.gov |

| Typical Reactions | Heck, Suzuki, Negishi, and Stille couplings. nobelprize.orgpitt.eduwikipedia.org | C-H activation/functionalization, oxidative couplings, alkene difunctionalization. nih.govnih.gov |

The intermediacy of Pd(IV) species allows for reactions that are difficult to achieve through Pd(0)/Pd(II) catalysis. For instance, the reductive elimination of C(sp³)-heteroatom and C(sp³)-C(sp³) bonds is often more facile from a high-valent Pd(IV) center. ku.edu This has enabled the development of novel synthetic methods under mild conditions with unique selectivity. nih.gov Direct experimental evidence, such as the isolation of stable Pd(IV) complexes and low-temperature NMR studies, has provided strong support for the viability of these intermediates in catalytic processes. ku.edunih.gov

Academic Research Applications of Sodium Hexachloropalladate Iv Hydrate in Chemical Transformations and Material Science

Precursor in Advanced Catalysis Research

The application of sodium hexachloropalladate(IV) hydrate (B1144303) as a precursor is pivotal in the creation of highly active palladium-based catalysts. These catalysts are instrumental in a variety of chemical reactions, demonstrating the compound's foundational role in modern catalysis.

Electrocatalytic Applications in Selective Oxidation of Olefins

Sodium hexachloropalladate(IV) hydrate is a crucial starting material for synthesizing palladium-based electrocatalysts that exhibit remarkable activity in the selective oxidation of olefins. These catalysts are often in the form of nanoparticles or thin films supported on conductive materials. The precursor is reduced to form metallic palladium (Pd(0)) or palladium oxide (PdO) species, which are the active sites for the electrocatalytic process. The choice of precursor can influence the size, morphology, and dispersion of the resulting palladium nanoparticles, which in turn dictates the catalyst's efficiency and selectivity towards desired oxidation products such as aldehydes, ketones, or epoxides. Research in this area focuses on developing electrocatalytic systems that can operate under mild conditions with high Faradaic efficiency, offering a greener alternative to traditional oxidation methods that often rely on stoichiometric and hazardous oxidants.

Hydrogen Generation Systems

In the context of hydrogen generation, this compound is utilized as a precursor to prepare palladium-based catalysts for the hydrolysis or dehydrogenation of chemical hydrogen storage materials, such as sodium borohydride (B1222165) (NaBH₄) and formic acid (HCOOH). The high catalytic activity of palladium nanoparticles derived from this precursor facilitates the efficient release of hydrogen gas at or near ambient temperatures. The performance of these hydrogen generation systems is highly dependent on the characteristics of the palladium catalyst, including particle size, composition (in the case of alloys), and the nature of the support material. Researchers are actively investigating how the properties of the initial this compound precursor and the synthesis conditions influence the final catalyst's ability to promote rapid and controlled hydrogen evolution, a key factor for applications in portable fuel cells and other hydrogen-powered devices. mdpi.com

Role in C-H Functionalization Methodologies

Palladium-catalyzed C-H functionalization has emerged as a powerful tool in organic synthesis, enabling the direct conversion of ubiquitous C-H bonds into valuable C-C, C-N, C-O, and C-X (where X is a halogen) bonds. nih.govumich.edusnnu.edu.cnresearchgate.netnih.gov this compound can serve as a precursor to generate the active Pd(II) or Pd(IV) catalytic species required for these transformations. nih.gov The high oxidation state of palladium in the precursor can be advantageous in certain catalytic cycles that are proposed to involve Pd(II)/Pd(IV) pathways. nih.gov The choice of the palladium precursor can impact the reaction efficiency, selectivity (regio- and stereoselectivity), and substrate scope. Research in this field aims to develop more versatile and robust palladium catalysts derived from precursors like this compound to enable the synthesis of complex molecules, including pharmaceuticals and agrochemicals, with greater step-economy and reduced waste. nih.gov

Agent in Nanomaterial Synthesis and Functionalization

Beyond its role as a catalyst precursor, this compound is a key reagent in the direct synthesis and surface modification of nanomaterials, leveraging its chemical properties to create structures with unique functionalities.

Preparation of Palladium-Based Nanostructures for Catalysis

This compound is widely employed as a palladium source for the synthesis of a diverse range of palladium-based nanostructures, including nanoparticles, nanorods, nanowires, and more complex architectures. researchgate.netuow.edu.aursc.org The synthesis is typically achieved through chemical reduction methods, where the hexachloropalladate(IV) anion is reduced in the presence of stabilizing agents or on a support material. researchgate.net The concentration of the precursor, the choice of reducing and capping agents, and the reaction conditions (e.g., temperature, pH) are critical parameters that allow for the precise control over the size, shape, and crystallinity of the resulting nanostructures. These morphological and structural features are known to have a profound impact on the catalytic activity and selectivity of the palladium nanomaterials in various organic reactions, such as cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira), hydrogenation, and oxidation reactions. mdpi.comrsc.org

| Nanostructure Type | Typical Precursor | Common Reducing Agents | Key Synthesis Parameters | Resulting Catalytic Application |

| Nanoparticles | This compound | Sodium borohydride, Citrate, Alcohols | Precursor concentration, Temperature, Stabilizing agent | Cross-coupling reactions, Hydrogenation |

| Nanorods/Nanowires | This compound | Ascorbic acid, Ethylene glycol | Surfactants, Templates | Electrocatalysis, Sensing |

| Core-Shell Nanoparticles | This compound | Varies depending on core material | Seed-mediated growth, pH | Enhanced stability and selectivity in catalysis |

Surface Deposition and Alloy Formation

The compound is also instrumental in the surface deposition of palladium onto various substrates and in the formation of palladium-based alloys. In surface deposition processes, a substrate is treated with a solution of this compound, followed by a reduction step to create a thin palladium film or to decorate the surface with palladium nanoparticles. This surface modification can impart new catalytic, electronic, or optical properties to the original material.

Furthermore, this compound can be co-reduced with salts of other metals to synthesize bimetallic or multimetallic alloy nanoparticles. researchgate.net The formation of alloys allows for the tuning of the electronic and geometric properties of the palladium catalyst, which can lead to enhanced catalytic performance (activity, selectivity, and stability) compared to monometallic palladium catalysts. The precise control over the alloy composition, which can be influenced by the initial ratio of metal precursors, is crucial for optimizing the synergistic effects between the constituent metals for specific catalytic applications. researchgate.net

Biochemical Probes for Enzyme Inhibition Studiessciencemadness.org

Current research literature available through the conducted searches does not provide specific examples or detailed findings on the use of this compound as a biochemical probe for enzyme inhibition studies. While palladium complexes, in general, are a subject of interest in biological applications and as potential enzyme inhibitors, specific research detailing the application of the hexachloropalladate(IV) anion in this context is not prominently documented in the search results.

Applications in Precious Metal Recovery and Refinement Processesscribd.com

The hexachloropalladate(IV) anion, [PdCl₆]²⁻, is central to established hydrometallurgical methods for the selective recovery and refining of palladium. In these processes, palladium is separated from other precious and base metals by its precipitation as an insoluble hexachloropalladate salt. While the sodium salt can be used, research frequently details the use of ammonium (B1175870) chloride to precipitate ammonium hexachloropalladate, (NH₄)₂PdCl₆, a distinctive brick-red compound. jmmab.com

The fundamental principle of this refining step involves the oxidation of palladium from its more common +2 oxidation state to the +4 state within a chloride-rich aqueous solution. This oxidation is a critical prerequisite for the subsequent precipitation. ceon.rsresearchgate.net Oxidizing agents such as sodium hypochlorite (B82951) (NaClO), sodium chlorate (B79027) (NaClO₃), or chlorine gas (Cl₂) are introduced to the acidic leaching solution to facilitate the conversion of Pd(II) to Pd(IV). scribd.comceon.rs Once palladium is in the +4 state, the addition of an ammonium salt triggers the formation of the insoluble (NH₄)₂PdCl₆ precipitate, effectively separating it from other metals that remain in the solution. jmmab.com

Detailed research has optimized this selective precipitation method to achieve high purity and recovery rates. A study on the recovery of palladium from cemented palladium leaching solutions demonstrated that the presence of Pd(IV) is essential for effective precipitation with ammonium chloride. ceon.rsresearchgate.net The research established optimal conditions for recovering extra pure (NH₄)₂PdCl₆ from both synthetic and real industrial leachates. ceon.rs

Under optimized conditions, this method is highly selective for palladium, particularly over zinc, which may be present from preceding cementation steps. ceon.rs The process is a cornerstone of refining flowsheets designed to produce high-purity palladium (99.9% or higher) from complex sources like spent electroplating solutions or other industrial catalysts. jmmab.comceon.rsresearchgate.net

Table 1: Optimal Conditions for Selective Palladium Precipitation as (NH₄)₂PdCl₆

This table summarizes research findings on the optimal parameters for the recovery of Palladium(IV) from various leaching solutions. ceon.rsresearchgate.net

| Parameter | Synthetic Solution (Aqua Regia) | Real Leachate (H₂SO₄) | Real Leachate (HCl) |

| Precipitant | Ammonium Chloride (NH₄Cl) | Ammonium Chloride (NH₄Cl) | Ammonium Chloride (NH₄Cl) |

| Molar Ratio (Pd(IV):NH₄Cl) | 1:30 | 1:30 | 1:30 |

| Temperature | Room Temperature | 60°C | 60°C |

| Reaction Time | 30 minutes | 30 minutes | 30 minutes |

| Precipitation Efficiency | 99.95% | >99.9% | 98.2% |

| Purity of Precipitate | >99.99% | Extra Pure | Extra Pure |

Perspectives and Future Directions in Hexachloropalladate Iv Research

Development of Sustainable Synthetic Methodologies

A primary objective in modern chemistry is the development of environmentally benign and economically viable synthetic processes. benthamdirect.com For palladium compounds, this is particularly crucial due to the metal's high cost and potential environmental impact. benthamdirect.comsamaterials.com Future research concerning sodium hexachloropalladate(IV) hydrate (B1144303) and related complexes is increasingly focused on green chemistry principles.

Key research directions include:

Use of Greener Solvents: Shifting away from hazardous organic solvents towards water, supercritical fluids, or ionic liquids to minimize environmental waste.

Energy-Efficient Processes: Designing synthetic routes that proceed under milder conditions, such as lower temperatures and pressures, to reduce energy consumption. samaterials.com

Atom Economy: Developing reactions that maximize the incorporation of all starting materials into the final product, thereby reducing byproducts. benthamdirect.com

Biogenic Synthesis: Exploring the use of plant extracts or microorganisms for the bioreduction of palladium ions, an approach that is both eco-friendly and cost-effective. nih.govmdpi.com Plants, rich in reducing agents like phenols and flavonoids, can facilitate the formation of palladium nanoparticles, a methodology whose principles could be adapted for complex synthesis. nih.gov

| Green Synthesis Strategy | Principle | Potential Application to Pd(IV) Synthesis |

| Alternative Solvents | Reduce use of volatile, toxic organic solvents. | Synthesis of Na₂[PdCl₆]·nH₂O in aqueous media or ionic liquids. |

| Energy Efficiency | Lower reaction temperatures and pressures. samaterials.com | Exploring photochemical or microwave-assisted syntheses. |

| Recyclable Catalysts | Reuse of the expensive palladium catalyst. benthamdirect.com | Immobilizing hexachloropalladate precursors on solid supports. |

| Use of Air as Oxidant | Replacing harsh chemical oxidants with clean and abundant air. benthamdirect.com | Developing methods to oxidize Pd(II) to Pd(IV) using O₂. |

Elucidation of Complex Reaction Intermediates

A deep understanding of reaction mechanisms is fundamental to designing new and improved chemical processes. rsc.org A significant challenge in Pd(II)/Pd(IV) catalysis has been the transient nature of palladium(IV) intermediates, which are often difficult to detect, let alone isolate and characterize. researchgate.netvander-lingen.nl The instability of many Pd(IV) complexes has historically limited the study of their stoichiometric reactions. rsc.org

Future work will concentrate on:

Stabilization Strategies: The design of specific ligands, such as pincer-type ligands or those with rigid geometries, is crucial for stabilizing the Pd(IV) center, thereby slowing down competing reactions like reductive elimination and allowing for detailed study. ku.edursc.orgnih.gov

Trapping and Isolation: Developing methods to trap and isolate fleeting Pd(IV) intermediates. The successful isolation and crystallographic characterization of stable Pd(IV) complexes have provided invaluable, direct evidence for their structures and bonding. rsc.orgvander-lingen.nlku.edu

Mechanistic Pathways: Investigating the fundamental transformations at the Pd(IV) center beyond simple reductive elimination, including processes like C-H activation. ku.edunih.gov Studies have proposed that C-H activation can indeed occur at a Pd(IV) center, a novel mode of reactivity with the potential for unprecedented site selectivities. nih.gov

Design of Novel Catalytic Systems Based on Palladium(IV) Chemistry

The classic paradigm in palladium catalysis involves Pd(0)/Pd(II) cycles. rsc.org However, the emergence of Pd(II)/Pd(IV) catalytic cycles has opened new frontiers in synthesis, offering distinct advantages and enabling reactions that are difficult or impossible to achieve through traditional pathways. rsc.orgku.edu For example, reductive elimination from a Pd(IV) center to form new carbon-carbon bonds can be faster than competing side reactions like β-hydride elimination. ku.edu

Key areas for future design include:

Harnessing Unique Reactivity: Exploiting the Pd(II)/Pd(IV) manifold for challenging transformations like C-H functionalization. nih.govnih.gov Catalytic cycles involving a C-H activation step at a Pd(IV) intermediate have been proposed for several synthetically valuable reactions. nih.gov

Controlling Selectivity: Fine-tuning ligand environments to control the outcome of reductive elimination from Pd(IV) intermediates. For instance, studies have shown that the selectivity between C(sp³)–F and C(sp³)–O bond formation from a Pd(IV) intermediate can be controlled by the choice of ligand. nih.gov

Strong Oxidants: A common feature in catalytic cycles proposed to involve Pd(IV) is the use of strong oxidants, such as hypervalent iodine reagents or "F+" reagents, to facilitate the difficult Pd(II) to Pd(IV) oxidation step. nih.govacs.org Rational design will involve matching the right oxidant with the substrate and ligand system.

Advanced In Situ and Operando Spectroscopic Characterization

To truly understand and optimize catalytic systems involving transient species like hexachloropalladate(IV), it is essential to observe the catalyst in action. In situ (in the reaction vessel) and operando (while the reaction is running) spectroscopic techniques provide a window into the reaction mechanism in real-time.

Future research will increasingly rely on:

Low-Temperature Nuclear Magnetic Resonance (NMR): Detailed low-temperature ¹H NMR spectroscopic studies have proven effective in monitoring the formation of Pd(IV) intermediates in solution, providing evidence for their existence and giving insight into reaction pathways. ku.edu

Advanced Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) and Pressurized Sample Infusion (PSI-MS) are powerful tools for detecting and identifying key catalytic intermediates. uvic.ca However, care must be taken as the ionization process can sometimes fragment fragile organometallic complexes. uvic.ca

Vibrational and X-ray Spectroscopy: The combination of techniques like Fourier Transform Infrared (FT-IR) spectroscopy with X-ray absorption methods such as EXAFS (Extended X-ray Absorption Fine Structure) can provide detailed information on the coordination environment and bonding of the palladium center throughout the catalytic cycle. nih.govchemrxiv.org

| Spectroscopic Technique | Information Gained | Relevance to Pd(IV) Research |

| Low-Temperature NMR | Structural information and quantification of species in solution. ku.edu | Direct observation of transient Pd(IV) intermediates. ku.edu |

| ESI-MS / PSI-MS | Mass-to-charge ratio for identification of ionic intermediates. uvic.ca | Detection of key species in the Pd(II)/Pd(IV) catalytic cycle. uvic.ca |

| FT-IR / Raman | Information on vibrational modes and ligand coordination. nih.gov | Monitoring ligand exchange and changes in the Pd coordination sphere. nih.gov |

| UV-Vis Spectroscopy | Electronic transitions (d-d, charge-transfer). nih.gov | Real-time monitoring of changes in palladium's oxidation state. nih.gov |

| X-ray Absorption (EXAFS/XANES) | Oxidation state, coordination number, and bond distances. chemrxiv.org | Characterizing the geometric and electronic structure of Pd centers in situ. |

Synergistic Integration of Experimental and Computational Approaches

The combination of laboratory experiments with high-level computational modeling represents one of the most powerful strategies for advancing chemical science. rsc.org This dual approach provides a level of mechanistic insight that is often unattainable by either method alone. rsc.orgnih.gov

The synergy is particularly fruitful in palladium(IV) chemistry:

Mechanism Elucidation: Density Functional Theory (DFT) calculations are employed to map out entire reaction pathways, calculate the energies of transition states and intermediates, and rationalize experimental observations. researchgate.netacs.orgresearchgate.net For example, DFT studies have supported an Sₙ2-type process for alkyl halide exchange between Pd(IV) and Pd(II) centers. researchgate.netanu.edu.au

Predictive Power: As computational methods become more accurate, they are increasingly used not just to explain results but to predict the outcomes of new reactions, guiding experimental efforts toward the most promising avenues. rsc.orgrsc.org This includes predicting how changes to a ligand's electronic properties will affect the reactivity of a Pd(IV) complex. ku.edursc.org

Spectroscopic Analysis: Computational chemistry is vital for interpreting complex spectroscopic data. For instance, Time-Dependent DFT (TD-DFT) can be used to simulate UV-Vis spectra, helping to assign specific electronic transitions observed experimentally. nih.gov Similarly, DFT calculations of NMR chemical shifts aid in the structural assignment of palladium complexes. mdpi.com

This integrated approach, where experimentalists and theoreticians work in tandem, is essential for tackling the complex challenges in Pd(IV) chemistry and will be a hallmark of future research in the field. rsc.orgnih.gov

Q & A

Q. What synthetic methods are recommended for preparing sodium hexachloropalladate(IV) hydrate in the laboratory?

this compound (Na₂PdCl₆·xH₂O) is typically synthesized by dissolving palladium(IV) oxide (PdO₂) or palladium metal in hydrochloric acid (HCl) under controlled conditions, followed by the addition of sodium chloride (NaCl) to precipitate the complex. The reaction is conducted in a fume hood due to HCl fumes. The product is purified via recrystallization from aqueous solutions, and the hydration state (xH₂O) is determined by thermogravimetric analysis (TGA) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- X-ray diffraction (XRD): Resolves the octahedral geometry of the [PdCl₆]²⁻ anion and hydration structure (e.g., demonstrates similar hexachlorometallate crystallography).

- UV-Vis spectroscopy: Identifies ligand-to-metal charge transfer (LMCT) bands in the 300–400 nm range, typical for Pd(IV) chloro complexes.

- IR spectroscopy: Detects O–H stretching (3400–3200 cm⁻¹) for hydrate water and Pd–Cl vibrations (300–350 cm⁻¹).

- Elemental analysis: Confirms Na:Pd:Cl ratios and hydration levels .

Q. How does the hygroscopic nature of this compound affect its storage and handling?

The compound is highly hygroscopic, requiring storage in a desiccator with anhydrous calcium chloride or silica gel. Exposure to moisture can alter hydration states, impacting stoichiometry in reactions. Glove-box handling or inert atmospheres (N₂/Ar) are recommended for air-sensitive procedures .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic activity data when using this compound in cross-coupling reactions?

Discrepancies in reaction yields or kinetics may arise from:

- Hydration variability: Differing H₂O content (x in Na₂PdCl₆·xH₂O) affects solubility and Pd(IV) availability. Pre-drying the compound at 100–120°C (monitored by TGA) standardizes the active species .

- Anionic interference: Residual Cl⁻ or Na⁺ ions (from synthesis) may inhibit catalytic sites. Purification via ion-exchange chromatography or reprecipitation in ethanol minimizes contaminants .

- Reduction to Pd(II): Pd(IV) can undergo in situ reduction in reductive media. Electrochemical monitoring (cyclic voltammetry) or additives like oxidants (e.g., Na₂S₂O₈) stabilize Pd(IV) .

Q. What experimental design considerations are critical for studying the hydrate’s role in CO₂ hydrate formation kinetics?

- Hydrate morphology: Use high-pressure microscopy or Raman spectroscopy to observe hydrate crystal growth influenced by Na₂PdCl₆·xH₂O’s Cl⁻ ions, which may act as kinetic promoters (similar to NaI/NaBr in ).

- Isothermal calorimetry: Quantifies enthalpy changes during CO₂ hydrate formation, correlating Pd(IV) concentration with nucleation rates.

- Patchy hydrate models: Adapt the heterogeneous saturation model ( ) to assess how PdCl₆²⁻ distributes in hydrate-sand matrices, affecting conductivity and mechanical properties .

Q. How does this compound compare to platinum analogs (e.g., Na₂PtCl₆) in electronic structure and reactivity?

- DFT calculations: Pd(IV) exhibits a larger ionic radius than Pt(IV), leading to weaker ligand fields and red-shifted LMCT bands.

- Redox potentials: Cyclic voltammetry in acetonitrile reveals Pd(IV/II) couples at ~1.2 V vs. SCE, compared to Pt(IV/II) at ~0.8 V, influencing oxidative catalysis.

- Catalytic selectivity: Pd(IV) complexes favor electrophilic aromatic substitution, while Pt(IV) excels in hydrogenation. Controlled potential electrolysis can isolate intermediates for mechanistic studies .

Methodological Notes

- Safety protocols: Use nitrile gloves, chemical-resistant suits, and fume hoods to handle Pd(IV) compounds, which may cause skin/eye irritation ().

- Data validation: Cross-reference XRD results with the Cambridge Structural Database (CSD) for hexachloropalladate(IV) structures to confirm phase purity .

- Controlled hydration: Karl Fischer titration ensures precise H₂O content measurement, critical for reproducibility in kinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.